6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975997
InChI: InChI=1S/C11H8N2O2/c1-15-10-4-3-9-7(8(10)6-12)2-5-11(14)13-9/h2-5H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol

6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile

CAS No.:

Cat. No.: VC15975997

Molecular Formula: C11H8N2O2

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile -

Specification

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
IUPAC Name 6-methoxy-2-oxo-1H-quinoline-5-carbonitrile
Standard InChI InChI=1S/C11H8N2O2/c1-15-10-4-3-9-7(8(10)6-12)2-5-11(14)13-9/h2-5H,1H3,(H,13,14)
Standard InChI Key KPNBQBBQEBLWAO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)NC(=O)C=C2)C#N

Introduction

Chemical Identity and Structural Characteristics

The IUPAC name for this compound is 6-methoxy-2-oxo-1H-quinoline-5-carbonitrile, reflecting its substitution pattern. Its canonical SMILES representation, COC1=C(C2=C(C=C1)NC(=O)C=C2)C#N, encodes the methoxy group (COC1), the quinoline backbone (C2=C(C=C1)NC(=O)C=C2), and the nitrile substituent (C#N). The molecular structure is further defined by its InChI key (KPNBQBBQEBLWAO-UHFFFAOYSA-N), which uniquely identifies its stereochemical configuration.

Table 1: Molecular Properties of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile

PropertyValue
Molecular FormulaC₁₁H₈N₂O₂
Molecular Weight200.19 g/mol
IUPAC Name6-methoxy-2-oxo-1H-quinoline-5-carbonitrile
CAS NumberNot publicly disclosed
SMILESCOC1=C(C2=C(C=C1)NC(=O)C=C2)C#N
InChIKeyKPNBQBBQEBLWAO-UHFFFAOYSA-N
PubChem CID97036824

The planar quinoline core facilitates π-π stacking interactions, while the nitrile group enhances electrophilicity, potentially influencing binding to biological targets . The methoxy substituent may modulate solubility and membrane permeability, a common feature in bioactive quinolines .

Biological Activities and Mechanistic Insights

Quinoline derivatives are renowned for their pharmacological versatility. Although direct evidence for 6-methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile is scarce, structurally related compounds offer insights into potential mechanisms:

Antimicrobial Activity

2-Oxo-1,2-dihydroquinoline-3-carboxamide derivatives exhibit potent inhibition of bacterial DNA gyrase, a critical enzyme in DNA replication . The nitrile group in 6-methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile may coordinate with magnesium ions in the gyrase active site, mimicking the natural substrate’s interactions . Comparative studies show that methoxy-substituted quinolines display enhanced biofilm penetration compared to hydroxylated analogues .

Cannabinoid Receptor Modulation

7-Methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid derivatives act as CB2 receptor inverse agonists, showing promise in inflammatory diseases . Although 6-methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile lacks the pentyloxy chain, its methoxy and nitrile groups may still engage the CB2 receptor’s hydrophobic pocket, warranting further investigation .

Future Research Directions

  • Target Identification: Profiling against kinase panels or GPCR arrays could reveal novel targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., replacing methoxy with ethoxy or halogens) may optimize potency .

  • Pharmacokinetic Optimization: Assessing metabolic stability and bioavailability through in vitro ADME assays.

  • Therapeutic Applications: Preclinical testing in models of infection, cancer, or inflammation.

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